3-(Perfluorophenyl)isoxazol-5-amine
Description
3-(Perfluorophenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a perfluorophenyl group (C₆F₅) and an amine group at the 5-position. The perfluorophenyl moiety, a phenyl ring with all hydrogen atoms replaced by fluorine, is a strong electron-withdrawing group (EWG) due to the electronegativity of fluorine and the inductive effect of the C-F bonds. This substituent significantly influences the compound’s electronic properties, solubility, and reactivity, making it distinct from analogs with single halogen or alkyl substituents .
Such compounds are frequently explored in medicinal chemistry for their bioactivity, such as kinase inhibition (e.g., TrkA, TACC3) , anti-inflammatory effects (COX-2 selectivity) , and antibacterial properties . The perfluorophenyl group’s strong EWG character may enhance metabolic stability and binding affinity in drug design, as seen in other fluorinated pharmaceuticals .
Properties
Molecular Formula |
C9H3F5N2O |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H3F5N2O/c10-5-4(2-1-3(15)17-16-2)6(11)8(13)9(14)7(5)12/h1H,15H2 |
InChI Key |
KPIGFDDAENADLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C2=C(C(=C(C(=C2F)F)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Formation of the isoxazol-5-amine core, often via cyclization of appropriate precursors such as hydroxylamine derivatives and nitriles or acrylonitriles.
- Introduction of the perfluorophenyl group through nucleophilic substitution or coupling reactions.
Preparation of Isoxazol-5-amine Core
One common route to isoxazol-5-amine involves the reaction of hydroxylamine hydrochloride with nitrile precursors under basic conditions. For example, propiolonitrile reacts with hydroxylamine hydrochloride in the presence of sodium hydroxide in methanol and water at 30°C for 12 hours to yield isoxazol-5-amine with a yield of approximately 29.9% after purification by silica gel chromatography.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Propiolonitrile + Hydroxylamine hydrochloride + NaOH | Methanol/water, 30°C, 12 h | 29.9 | Purified by silica gel chromatography |
Introduction of the Perfluorophenyl Group
The perfluorophenyl substituent can be introduced via nucleophilic aromatic substitution or via carbamate formation using perfluorophenyl derivatives. A notable example includes the reaction of isoxazol-5-amine with perfluorophenyl 4-(2-cyano-4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-benzo[b]oxazine-7-sulfonate in tetrahydrofuran (THF) at low temperature (-78°C, dry ice-acetone bath) using lithium bis(trimethylsilyl)amide as base to afford the perfluorophenyl-substituted product. The reaction mixture is then worked up by addition of glacial acetic acid and purified by silica gel chromatography.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Isoxazol-5-amine + Perfluorophenyl sulfonate + LiHMDS | THF, -78°C to 0°C, ~1 h | Not specified | Purification by silica gel chromatography |
Carbamate Formation and Other Functionalization
Isoxazol-5-amine derivatives can be converted into carbamates by reaction with chloroformates in the presence of pyridine. For example, 5-aminoisoxazole reacts with 2,2,2-trichloroethyl chloroformate in THF at 0°C with pyridine to give the corresponding carbamate in 53.9% yield. This step is relevant for further functionalization and may be adapted for perfluorophenyl chloroformates to introduce the perfluorophenyl group.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Isoxazol-5-amine + 2,2,2-trichloroethyl chloroformate + Pyridine | THF, 0°C, 1.16 h | 53.9 | Carbamate formation |
Summary of Key Preparation Data
| Preparation Step | Reagents & Conditions | Yield (%) | Comments |
|---|---|---|---|
| Isoxazol-5-amine synthesis | Propiolonitrile + Hydroxylamine hydrochloride + NaOH; MeOH/H2O; 30°C; 12 h | 29.9 | Base-mediated cyclization |
| Carbamate formation | 5-aminoisoxazole + 2,2,2-trichloroethyl chloroformate + Pyridine; THF; 0°C; 1.16 h | 53.9 | Intermediate for further functionalization |
| Perfluorophenyl substitution | Isoxazol-5-amine + Perfluorophenyl sulfonate + LiHMDS; THF; -78°C to 0°C | Not specified | Low temperature nucleophilic substitution |
| Condensation with trifluorobenzoylacetate | Ethyl 2,4,5-trifluorobenzoylacetate + ethyl orthoformate + acetic anhydride; 130°C; 3 h; then reaction with isoxazol-5-amine | Not specified | Yields substituted acrylates |
Research Findings and Analysis
- The preparation of the isoxazol-5-amine core is well-established via cyclization of nitriles with hydroxylamine under basic aqueous-organic conditions, though yields can be moderate (~30%).
- Carbamate formation using chloroformates and pyridine is an effective way to functionalize the amine group, facilitating subsequent coupling reactions.
- The perfluorophenyl substituent is introduced under strongly basic conditions (using lithium bis(trimethylsilyl)amide) at low temperature to avoid decomposition, indicating the sensitivity of the fluorinated aromatic sulfonate reagents.
- Purification is typically achieved by silica gel chromatography, often involving gradient elution with mixtures of methylene chloride, hexane, or methanol.
- The data suggest that the overall synthetic route is modular, allowing the preparation of various substituted isoxazol-5-amines by changing the aryl substituent source.
Chemical Reactions Analysis
3-(Perfluorophenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The perfluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoxazoles and their derivatives.
Scientific Research Applications
3-(Perfluorophenyl)isoxazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Perfluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system being studied. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
TrkA Inhibitors () :
| Compound ID | Substituent | Inhibition (%) | IC₅₀ (μM) |
|---|---|---|---|
| 9 | 5-(tert-Butyl)isoxazol-3-amine (EDG) | 98.6 ± 3.1 | 0.047 ± 0.021 |
| 15 | 3-(Trifluoromethyl)aniline (EWG) | 100.4 ± 0.3 | 0.039 ± 0.012 |
The trifluoromethyl group (EWG) slightly improved potency compared to tert-butyl (EDG), suggesting EWGs enhance target engagement . A perfluorophenyl analog could exhibit even greater affinity due to increased electronegativity.
COX-2 Inhibitors () :
Derivatives of 4-(4-Fluorophenyl)isoxazol-5-amine (moderate EWG) showed 46.5% anti-inflammatory activity (compound 2) and low ulcerogenic indices, comparable to celecoxib . The perfluorophenyl group’s stronger EWG might further improve COX-2 selectivity by reducing COX-1 interactions.
Anticancer Agents () :
BO-264 (3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine) inhibited TACC3, a cancer-associated protein. The methoxy group (EDG) likely balances solubility and binding, whereas a perfluorophenyl group might enhance target residence time .
Physicochemical Properties
- 3-(4-Chlorophenyl)isoxazol-5-amine () is available at 98% purity, suggesting synthetic feasibility for halogenated derivatives .
- Safety Profiles: 5-Amino-3-(4-methoxyphenyl)isoxazole () has documented safety data (GHS compliance), but perfluorophenyl derivatives may require additional toxicity studies due to fluorine content .
Q & A
Q. What are the common synthetic routes for preparing 3-(perfluorophenyl)isoxazol-5-amine, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves cyclocondensation of precursors such as β-ketonitriles or hydroxylamine derivatives with perfluorophenyl-substituted aldehydes. Key reagents include oxidizing agents (e.g., KMnO₄) and catalysts like acetic acid or Lewis acids (e.g., ZnCl₂). Reaction conditions such as temperature control (60–100°C), solvent choice (ethanol, dichloromethane), and inert atmospheres (N₂) are critical to avoid side reactions. Purification often employs column chromatography (silica gel, MeOH/CH₂Cl₂ gradients) or recrystallization .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Computational methods like Density Functional Theory (DFT) using B3LYP/6-31G(d) basis sets validate electronic properties and optimize geometry. X-ray crystallography is used for unambiguous confirmation of the isoxazole-perfluorophenyl orientation .
Q. How does the perfluorophenyl group influence the compound’s physicochemical properties?
The electron-withdrawing nature of the perfluorophenyl group reduces electron density on the isoxazole ring, increasing thermal stability and altering solubility (lipophilic character). Topological polar surface area (~61 Ų) and hydrogen-bonding capacity (1 donor, 4 acceptors) impact crystallinity and intermolecular interactions .
Advanced Research Questions
Q. What strategies enhance enantioselective synthesis of derivatives using this compound?
Chiral phosphoric acid catalysts (e.g., SPINOL-based) enable asymmetric reactions, such as Friedel-Crafts alkylation, achieving enantiomeric excess (ee) >85%. Key parameters include solvent polarity (toluene/THF), temperature (-20°C to RT), and substituent effects on the amino group (e.g., N-ethylation improves ee via hydrogen bonding with the catalyst) .
Q. How can DFT studies elucidate the electronic effects of perfluorophenyl substitution on the isoxazole core?
DFT calculations (e.g., using Gaussian 16 with ωB97X-D/def2-TZVP) analyze frontier molecular orbitals (HOMO-LUMO gaps), demonstrating that perfluorophenyl groups lower LUMO energy by ~1.5 eV, enhancing electron affinity. This aligns with experimental observations of n-type semiconductor behavior in materials science applications .
Q. What methodologies are used to evaluate the compound’s biological activity, particularly in enzyme inhibition?
In vitro assays include:
- Kinase inhibition : Fluorescence polarization assays with recombinant enzymes (e.g., EGFR, HER2).
- Antimicrobial activity : MIC determinations against Gram-positive/negative strains.
- Molecular docking : AutoDock Vina simulations with PDB structures (e.g., COX-2) to predict binding modes and affinity (ΔG values). Validation via Surface Plasmon Resonance (SPR) measures dissociation constants (KD) .
Q. How can this compound be functionalized for materials science applications?
Electrophilic aromatic substitution at the isoxazole 4-position introduces groups like thienyl or bromine, enabling π-extension for organic semiconductors. Suzuki-Miyaura cross-coupling with boronic acids creates conjugated systems. Perfluorophenyl’s electron-deficient nature facilitates charge transport in thin-film transistors (hole mobility ~0.1 cm²/V·s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
